molecular formula C14H16Cl2N4O3 B14719152 1-((3-(Aminocarbonyl)pyridinio)methoxymethyl)-2-((hydroxyimino)methyl)pyridinium dichloride CAS No. 22625-23-6

1-((3-(Aminocarbonyl)pyridinio)methoxymethyl)-2-((hydroxyimino)methyl)pyridinium dichloride

Cat. No.: B14719152
CAS No.: 22625-23-6
M. Wt: 359.2 g/mol
InChI Key: ZSQUOZWXBXLUDF-UHFFFAOYSA-N
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Description

1-((3-(Aminocarbonyl)pyridinio)methoxymethyl)-2-((hydroxyimino)methyl)pyridinium dichloride is a complex organic compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis . The compound’s unique structure, featuring both aminocarbonyl and hydroxyimino functional groups, makes it a subject of interest for researchers exploring novel chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Aminocarbonyl)pyridinio)methoxymethyl)-2-((hydroxyimino)methyl)pyridinium dichloride typically involves multiple steps, starting with the preparation of the pyridinium core. The aminocarbonyl and hydroxyimino groups are introduced through specific reactions involving reagents such as amines and hydroxylamines . The final step often includes the formation of the dichloride salt, which is achieved by reacting the intermediate compound with hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the final product in its purest form .

Chemical Reactions Analysis

Types of Reactions

1-((3-(Aminocarbonyl)pyridinio)methoxymethyl)-2-((hydroxyimino)methyl)pyridinium dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products

The major products formed from these reactions include various substituted pyridinium derivatives, which can exhibit different chemical and physical properties.

Scientific Research Applications

1-((3-(Aminocarbonyl)pyridinio)methoxymethyl)-2-((hydroxyimino)methyl)pyridinium dichloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3-(Aminocarbonyl)pyridinio)methoxymethyl)-2-((hydroxyimino)methyl)pyridinium dichloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate access. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Properties

CAS No.

22625-23-6

Molecular Formula

C14H16Cl2N4O3

Molecular Weight

359.2 g/mol

IUPAC Name

1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-3-carboxamide;dichloride

InChI

InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-3-6-17(9-12)10-21-11-18-7-2-1-5-13(18)8-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H

InChI Key

ZSQUOZWXBXLUDF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=CC(=C2)C(=O)N.[Cl-].[Cl-]

Canonical SMILES

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=CC(=C2)C(=O)N.[Cl-].[Cl-]

Origin of Product

United States

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